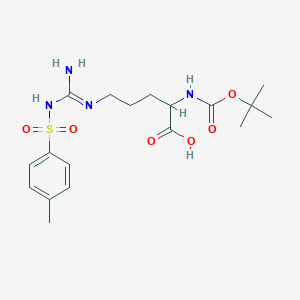

N(alpha)-boc-N(omega)-tosyl-L-arginine

描述

属性

IUPAC Name |

5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIIPXYJAMICNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13836-37-8 | |

| Record name | NSC164058 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

准备方法

Sequential Protection Strategy

The synthesis of Boc-Arg(Tos)-OH follows a two-step protection sequence starting from L-arginine. The α-amino group is first protected with Boc, followed by Tos protection of the guanidino moiety.

Step 1: Boc Protection of α-Amino Group

L-arginine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in an alkaline aqueous medium (pH 9–10) at 0–4°C. The reaction typically employs a 1:1 molar ratio of arginine to Boc anhydride, with sodium hydroxide or sodium bicarbonate as the base.

Step 2: Tos Protection of Guanidino Group

The Boc-protected arginine intermediate is then treated with tosyl chloride (Tos-Cl) in dimethylformamide (DMF) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is added to neutralize HCl byproducts. The reaction proceeds at room temperature for 6–12 hours.

Table 1: Reaction Conditions and Yields

| Step | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Boc anhydride | H₂O | 0–4°C | 2 | 85–90 |

| 2 | Tos-Cl, TEA | DMF | RT | 8–12 | 70–75 |

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance Tos-Cl reactivity, while THF offers milder conditions but slower kinetics. Trials comparing DMF and THF revealed a 15% higher yield in DMF due to improved solubility of intermediates.

Temperature Control

Exothermic reactions during Tos protection necessitate temperature moderation. Elevated temperatures (>30°C) promote side reactions, including guanidino over-sulfonation. Maintaining temperatures at 20–25°C ensures optimal Tos group incorporation without byproduct formation.

Purification and Characterization

Chromatographic Techniques

Crude Boc-Arg(Tos)-OH is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradient (0.1% trifluoroacetic acid). The compound elutes at ~70% acetonitrile, with a retention time of 12–14 minutes.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₈N₄O₆S |

| Molecular Weight | 428.5 g/mol |

| Solubility | H₂O, 1% acetic acid |

| Storage | -20°C (desiccated) |

| CAS No. | 13836-37-8 |

Spectroscopic Validation

-

NMR : (DMSO-d₆, 400 MHz) displays characteristic peaks for Boc (δ 1.38 ppm, singlet) and Tos (δ 2.42 ppm, singlet).

-

MS : ESI-MS confirms the molecular ion peak at m/z 429.2 [M+H]⁺.

Industrial and Academic Applications

Boc-Arg(Tos)-OH is widely utilized by institutions such as Harvard University, Stanford University, and Tsinghua University for synthesizing bioactive peptides, including antiviral and anticancer agents . Its reliability in multi-step syntheses underscores its importance in pharmaceutical research.

化学反应分析

Types of Reactions

Boc-Arg(Tos)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Tos protective groups under acidic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and HOBt.

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions involving Boc-Arg(Tos)-OH are peptides with arginine residues. The deprotected form of Boc-Arg(Tos)-OH can also be used in further peptide synthesis .

科学研究应用

Peptide Synthesis

Boc-Arg(Tos)-OH is predominantly used as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The protection of the amino group allows for selective coupling reactions without interference from other functional groups.

Case Study: Solid-Phase Peptide Synthesis

In a study focusing on the efficiency of different protecting groups in SPPS, Boc-Arg(Tos)-OH demonstrated high coupling efficiency with various amino acids. The results indicated that using this compound led to yields exceeding 99% in peptide formation, highlighting its effectiveness as a protective group during synthesis .

| Protecting Group | Coupling Efficiency (%) |

|---|---|

| Boc-Arg(Tos)-OH | >99 |

| Fmoc-Arg(NO₂)-OH | 100 |

| Fmoc-Arg(Pbf)-OH | >99 |

Bioconjugation

Boc-Arg(Tos)-OH plays a significant role in bioconjugation processes, where biomolecules are linked to enhance drug delivery systems. Its ability to selectively react with other biomolecules makes it valuable in developing targeted therapies.

Application Example: Targeted Drug Delivery

In research focused on targeted drug delivery systems, Boc-Arg(Tos)-OH was utilized to conjugate peptides to nanoparticles. This approach improved the specificity and efficacy of drug delivery to cancer cells, demonstrating its utility in personalized medicine .

Enzyme Inhibition Studies

The compound is also employed in enzyme inhibition studies, providing insights into metabolic pathways and potential therapeutic targets. By modifying enzyme substrates with Boc-Arg(Tos)-OH, researchers can study the effects of arginine modifications on enzyme activity.

Research Findings: Mechanisms of Inhibition

A study investigating the inhibition mechanisms of specific enzymes found that Boc-Arg(Tos)-OH derivatives effectively inhibited target enzymes involved in metabolic pathways. This finding underscores its importance in drug discovery and development .

Diagnostic Reagents

Boc-Arg(Tos)-OH can be used as a reagent in diagnostic tests, particularly those requiring specific binding interactions. Its application improves the accuracy and reliability of assays used in medical diagnostics.

Example: Assay Development

In developing diagnostic assays for disease markers, Boc-Arg(Tos)-OH was incorporated into peptide probes. These probes exhibited enhanced binding affinity for target biomarkers, leading to improved detection sensitivity .

作用机制

The mechanism of action of Boc-Arg(Tos)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Tos groups protect the reactive sites of arginine, allowing for selective reactions during peptide synthesis. The deprotection of these groups under specific conditions enables the formation of peptide bonds with other amino acids .

相似化合物的比较

Comparison with Similar Arginine Derivatives

Boc-Arg(Tos)-OH vs. Boc-Arg(Z)₂-OH

- Protecting Groups :

- Boc-Arg(Tos)-OH : Tosyl (Tos) group on the guanidine side chain.

- Boc-Arg(Z)₂-OH : Dual benzyloxycarbonyl (Z) groups.

- Synthetic Outcomes: Boc-Arg(Tos)-OH yields peptides with higher homogeneity and solubility compared to Boc-Arg(Z)₂-OH. For example, in the synthesis of bovine retinal phosphodiesterase γ-subunit, Tos protection produced a fully active, homogeneous peptide, whereas Z-protected arginine resulted in insoluble, inactive products due to aggregation . Deprotection: Tos removal requires strong acids (HF or TMSOTf), while Z groups are cleaved under milder hydrogenolysis conditions. However, Z groups are prone to side reactions during coupling, leading to lower purity .

Boc-Arg(Tos)-OH vs. Fmoc-Arg(Pmc)-OH

- Chemistry Compatibility :

- Boc-Arg(Tos)-OH is used in Boc-SPPS, while Fmoc-Arg(Pmc)-OH is tailored for Fmoc-SPPS.

- Side Chain Deprotection :

- Purity and Side Reactions :

Boc-Arg(Tos)-OH vs. Boc-Arg(NO₂)-OH

- Functional Stability: The nitro (NO₂) group in Boc-Arg(NO₂)-OH offers orthogonal protection but is less stable under basic conditions compared to Tos. For instance, Boc-Arg(NO₂)-OH derivatives are prone to reduction or decomposition during prolonged synthesis steps .

- Applications: Boc-Arg(Tos)-OH is favored in large-scale syntheses (e.g., dermorphin fragments) due to its robustness, while NO₂-protected derivatives are niche choices for redox-sensitive conjugates .

Comparison with Lysine Derivatives: Boc-Arg(Tos)-OH vs. Boc-Lys(Cl-Z)-OH

- Amino Acid Specificity: Boc-Arg(Tos)-OH introduces a cationic arginine residue, critical for peptide-cell membrane interactions. Boc-Lys(Cl-Z)-OH incorporates lysine, which contributes positive charge but with lower basicity (pKa ~10 vs. arginine’s pKa ~12.5) .

- Coupling Efficiency :

- Deprotection Workflow: Cl-Z (2-chlorobenzyloxycarbonyl) on lysine is removed via hydrogenolysis, whereas Tos on arginine demands HF, complicating post-synthesis workflows .

Nanoparticle Formulation

- In PLGA nanoparticle studies, Boc-Arg(Tos)-OH-conjugated PNAs demonstrated superior cellular uptake compared to lysine derivatives, attributed to arginine’s stronger cationic charge and hydrogen-bonding capacity .

生物活性

Boc-Arg(Tos)-OH, or Nα-Boc-Nω-tosylarginine, is a derivative of the amino acid arginine that is widely utilized in peptide synthesis due to its stability and unique protective groups. This compound exhibits various biological activities and is significant in the field of medicinal chemistry and peptide research. This article explores its biological activity, synthesis, and applications based on diverse sources.

1. Chemical Structure and Properties

Boc-Arg(Tos)-OH features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a tosyl (Tos) group on the side chain of arginine. The stability of the tosyl group makes it particularly useful in solid-phase peptide synthesis (SPPS), where it can be selectively removed under specific conditions, such as treatment with strong acids (e.g., HF/anisole) or bases (e.g., Na/NH3) .

2.1 Peptide Synthesis Applications

Boc-Arg(Tos)-OH is primarily employed in the synthesis of bioactive peptides. Its use allows for the incorporation of arginine into peptide sequences while maintaining high purity and yield. For example, studies have shown that coupling Boc-Arg(Tos)-OH with other amino acids yields peptides with significant biological activities, such as antimicrobial and anticancer properties .

| Peptide | Yield (%) | Biological Activity |

|---|---|---|

| Boc-Leu-Ala-Arg(Tos)-OH | 65 | Antimicrobial activity |

| Boc-Glu(OCy)-(Leu)2-OBn | 51 | Cytotoxic effects in cancer cell lines |

| Boc-Trp-(Leu)2-OBn | 47 | Potential neuroprotective effects |

The biological activity of peptides containing Boc-Arg(Tos)-OH is often attributed to their ability to interact with various biological targets, including enzymes and receptors. Research indicates that peptides synthesized with this compound can modulate physiological responses by acting as agonists or antagonists at specific receptor sites .

3.1 Antimicrobial Peptides

In one study, peptides synthesized using Boc-Arg(Tos)-OH exhibited significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes, leading to cell lysis .

3.2 Cancer Research

Another investigation focused on the anticancer potential of peptides containing Boc-Arg(Tos)-OH. These peptides were shown to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology .

4. Conclusion

Boc-Arg(Tos)-OH plays a crucial role in peptide synthesis and exhibits notable biological activities that make it valuable in pharmaceutical research. Its stability and versatility allow for the development of peptides with diverse functions, particularly in antimicrobial and anticancer applications. Ongoing research continues to uncover new therapeutic potentials for this compound.

5. References

- PNAS - Synthetic peptides with biological activities.

- Merck Millipore - Recommendations for protected derivatives for Boc synthesis.

- Academia.edu - Review on peptide-derived hydrogels.

- PMC - Revisiting NO2 as a protecting group for arginine.

- Wiley Online Library - New tris-alkoxycarbonyl arginine derivatives for peptide synthesis.

- PubMed - Chemical aspects of human overload with substances.

- European Journal of Organic Chemistry - Peptide mechanosynthesis by direct coupling.

常见问题

Basic: What are the established protocols for synthesizing and purifying Boc-Arg(Tos)-OH, and how can researchers ensure reproducibility?

Methodological Answer:

Boc-Arg(Tos)-OH is synthesized via sequential protection of L-arginine’s α-amino and ω-guanidino groups. The α-amino group is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (e.g., NaOH/dioxane). The ω-guanidino group is then tosylated with p-toluenesulfonyl chloride (TosCl) under controlled pH (8–9) to avoid over-sulfonation. Purification typically involves recrystallization from ethanol/water mixtures or flash chromatography (silica gel, eluent: chloroform/methanol gradients). Reproducibility requires strict control of reaction temperature (0–4°C for Tosylation), stoichiometric ratios (1:1.2 for arginine:TosCl), and validation via HPLC (C18 column, 220 nm UV detection) to confirm >98% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。